Carbidopa Hydrochloride
Description
Historical Context in Biochemical and Pharmacological Research
The journey of Carbidopa (B1219) is intrinsically linked to the advancements in understanding and treating Parkinson's disease. In 1960, Austrian biochemist Oleh Hornykiewicz discovered that Parkinson's disease was associated with reduced dopamine (B1211576) levels in the brain's basal ganglia. wikipedia.org This led to therapeutic trials with L-DOPA, a dopamine precursor that could cross the blood-brain barrier, unlike dopamine itself. wikipedia.orgwikipedia.org However, high doses of L-DOPA were required, leading to significant side effects. nih.gov
This challenge prompted researchers to find ways to reduce the required L-DOPA dosage. This led to the development of DOPA decarboxylase inhibitors. Merck synthesized and patented carbidopa in 1962. wikipedia.org In the early 1970s, research demonstrated the advantages of combining a dopa decarboxylase inhibitor with L-DOPA, which led to better symptom control and reduced side effects. nih.gov The combination of carbidopa and levodopa (B1675098) first became commercially available in 1975. nih.govscispace.com An individual formulation of carbidopa was later developed to address nausea in patients where the combination therapy was not sufficiently effective in mitigating this side effect. drugbank.com
Recent research has also explored potential new applications for carbidopa, with studies suggesting it may act as a selective aryl hydrocarbon receptor modulator (SAhRM) with potential anticancer properties. nih.govportlandpress.com
Foundational Role in Modulating Neurotransmitter Precursor Metabolism
Carbidopa's fundamental role in research and therapy stems from its ability to modulate the metabolism of neurotransmitter precursors, specifically L-DOPA. wikipedia.orgdrugbank.com The enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), is responsible for converting L-DOPA to dopamine. wikipedia.orgpatsnap.com This enzyme is present in both the peripheral tissues and within the central nervous system. wikipedia.org
A significant challenge in using L-DOPA to treat Parkinson's disease is that a large portion of the administered dose is converted to dopamine in the periphery before it can reach the brain. patsnap.commdpi.com This peripheral conversion not only reduces the therapeutic efficacy of L-DOPA but also causes undesirable side effects. patsnap.com
Carbidopa addresses this issue by inhibiting the peripheral DOPA decarboxylase enzyme. wikipedia.orgfda.gov Crucially, carbidopa itself does not cross the blood-brain barrier. wikipedia.orgdrugbank.com This selective, peripheral inhibition ensures that a greater proportion of L-DOPA remains intact to cross the blood-brain barrier and be converted to dopamine in the central nervous system, where it is needed. patsnap.com This mechanism of action significantly increases the bioavailability and plasma half-life of L-DOPA, allowing for a reduction in the required dosage by about 75%. wikipedia.org The co-administration of carbidopa with levodopa has been shown to increase the half-life of levodopa by more than 1.5 times. drugbank.com
The modulation of neurotransmitter precursor metabolism by carbidopa also extends to other pathways. For instance, it can prevent the metabolism of 5-hydroxytryptophan (B29612) (5-HTP) in the liver, leading to increased plasma levels of this serotonin (B10506) precursor. wikipedia.org
Detailed Research Findings
| Category | Finding |
| Mechanism of Action | Inhibits peripheral aromatic L-amino acid decarboxylase (AADC/DDC), preventing the conversion of L-DOPA to dopamine outside the brain. wikipedia.orgpatsnap.com |
| Bioavailability of L-DOPA | Increases the amount of L-DOPA that crosses the blood-brain barrier. patsnap.com |
| L-DOPA Dosage Reduction | Reduces the required dose of L-DOPA by approximately 75%. wikipedia.org |
| L-DOPA Half-Life | Increases the plasma half-life of L-DOPA from about 50 minutes to 1.5 hours. wikipedia.orgfda.gov |
| Blood-Brain Barrier | Carbidopa does not cross the blood-brain barrier. wikipedia.orgdrugbank.com |
| Enzyme Interaction | Irreversibly binds to and inactivates pyridoxal (B1214274) 5'-phosphate (PLP), a cofactor for DDC. nih.gov |
| Other Precursor Metabolism | Can inhibit the metabolism of 5-hydroxytryptophan (5-HTP), increasing its plasma levels. wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
65132-60-7 |
|---|---|
Molecular Formula |
C10H15ClN2O4 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O4.ClH/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H/t10-;/m0./s1 |
InChI Key |
FRTJEAIOPNOZNI-PPHPATTJSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.Cl |
Origin of Product |
United States |
Molecular and Enzymatic Mechanisms of Action
Aromatic L-Amino Acid Decarboxylase (AADC/DDC) Inhibition
The primary mechanism of action for Carbidopa (B1219) is the inhibition of the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC). wikipedia.orgpatsnap.com This enzyme is crucial for the synthesis of dopamine (B1211576) from its precursor, L-DOPA, and the synthesis of serotonin (B10506) from its precursor, 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orgnih.gov Carbidopa acts by irreversibly binding to pyridoxal (B1214274) 5′-phosphate (PLP), a critical cofactor for AADC, thereby inhibiting the enzyme's activity. nih.govnih.gov
A defining characteristic of Carbidopa is its selective action on peripheral AADC. patsnap.comdrugbank.com Due to its chemical properties, Carbidopa cannot cross the blood-brain barrier. wikipedia.orgdrugbank.comebmconsult.com This inability to enter the central nervous system (CNS) means its inhibitory effects are confined to peripheral tissues, such as the gastrointestinal tract and blood vessels. drugbank.comebmconsult.com Consequently, Carbidopa prevents the conversion of L-DOPA to dopamine outside of the brain but does not affect the conversion of L-DOPA to dopamine within the brain. wikipedia.orgpatsnap.com This peripheral selectivity is the cornerstone of its therapeutic utility, as it allows for the targeted modulation of neurotransmitter precursor metabolism. patsnap.comdrugbank.com
Table 1: Specificity of Carbidopa's AADC Inhibition
| Location | Effect on AADC Activity | Rationale |
|---|---|---|
| Peripheral Tissues | Potent Inhibition | Carbidopa is active in the periphery, preventing the premature conversion of amino acid precursors. wikipedia.orgpatsnap.comebmconsult.com |
| Central Nervous System (CNS) | No Significant Inhibition | Carbidopa cannot cross the blood-brain barrier, leaving CNS enzyme activity unaffected. wikipedia.orgdrugbank.comebmconsult.com |
Carbidopa's interaction with AADC is characterized by irreversible inhibition. nih.govdovepress.com It forms a stable, covalent bond with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP). nih.govnih.gov This irreversible binding effectively deactivates the enzyme, preventing it from metabolizing its substrates. Research indicates that this inhibition compromises the peripheral synthesis of both dopamine and serotonin. dovepress.com The active metabolite of benserazide, another AADC inhibitor, shares this characteristic of forming an irreversible bond with PLP-dependent enzymes. nih.gov
The structural basis for Carbidopa's inhibition of AADC has been elucidated through X-ray crystallography. nih.gov Studies of the crystal structure of DOPA decarboxylase in complex with Carbidopa reveal that the inhibitor binds directly to the enzyme's active site. nih.gov A key interaction is the formation of a hydrazone linkage between Carbidopa and the pyridoxal 5'-phosphate cofactor. nih.gov In this conformation, the catechol ring of the Carbidopa molecule is positioned deep within the active site cleft, ensuring a stable and effective inhibition of the enzyme's catalytic function. nih.gov
Impact on Catecholamine Biosynthesis Pathways
By inhibiting AADC, Carbidopa significantly alters the normal metabolic pathways of catecholamines and other monoamine neurotransmitters. nih.gov Its primary impact is on the metabolism of levodopa (B1675098), but it also affects the precursors of serotonin.
When administered alone, levodopa is extensively metabolized in the periphery to dopamine by AADC. ebmconsult.comyoutube.com This peripheral conversion limits the amount of levodopa that can cross the blood-brain barrier to exert its effects in the CNS and also leads to peripheral side effects. patsnap.comwikipedia.orggpnotebook.com
Carbidopa's co-administration fundamentally alters this process. By inhibiting peripheral AADC, Carbidopa prevents the premature breakdown of levodopa. wikipedia.orgpatsnap.com This action significantly increases the plasma levels and extends the plasma half-life of levodopa. wikipedia.orgdrugbank.com As a result, a much greater proportion of the administered levodopa is available to be transported into the brain. wikipedia.orgdrugbank.com It is estimated that Carbidopa can reduce the amount of levodopa required for a therapeutic response by approximately 75%. wikipedia.orgnih.gov
Table 2: Pharmacokinetic Impact of Carbidopa on Levodopa
| Pharmacokinetic Parameter | Effect of Carbidopa Co-administration |
|---|---|
| Bioavailability to CNS | Significantly increased. wikipedia.orgdrugbank.comdrugbank.com |
| Plasma Half-life | Increased from ~50 minutes to ~1.5 hours. wikipedia.org |
| Peripheral Conversion to Dopamine | Significantly decreased. wikipedia.orgpatsnap.comebmconsult.com |
| Plasma and Urinary Dopamine | Decreased. wikipedia.org |
The AADC enzyme is not only responsible for converting L-DOPA to dopamine but also for converting 5-hydroxytryptophan (5-HTP) to serotonin (5-hydroxytryptamine, 5-HT). wikipedia.orgnih.govdovepress.com As Carbidopa is an inhibitor of AADC, it also blocks the peripheral conversion of 5-HTP to serotonin. dovepress.comdrugs.comresearchgate.net Research has shown that co-administering Carbidopa with 5-HTP leads to a significant increase in the plasma levels of 5-HTP. wikipedia.org This effect has been explored in clinical contexts to enhance the amount of 5-HTP that reaches the central nervous system. drugs.comeverywomanover29.com
Table 3: Carbidopa's Influence on Aromatic L-Amino Acid Precursors
| Precursor | Metabolite | Effect of Carbidopa on Peripheral Conversion |
|---|---|---|
| Levodopa (L-DOPA) | Dopamine | Inhibited, increasing CNS availability of L-DOPA. wikipedia.orgpatsnap.comdrugbank.com |
| 5-Hydroxytryptophan (5-HTP) | Serotonin (5-HT) | Inhibited, increasing plasma levels of 5-HTP. wikipedia.orgdrugs.comresearchgate.net |
Compound Names
Table 4: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| Carbidopa Hydrochloride | |
| Levodopa | L-DOPA |
| Dopamine | DA |
| Serotonin | 5-HT |
| 5-Hydroxytryptophan | 5-HTP |
| Aromatic L-Amino Acid Decarboxylase | AADC, DDC |
| Pyridoxal 5'-phosphate | PLP |
| Benserazide | |
| Homovanillic acid | HVA |
| Norepinephrine | NE |
Theoretical Frameworks of Enzyme Inhibition
The inhibition of AADC by this compound is best understood within the theoretical framework of irreversible enzyme inhibition. Unlike reversible inhibitors, which bind to and dissociate from the enzyme, irreversible inhibitors form a stable, often covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity. ru.nl
Carbidopa is classified as a mechanism-based inactivator, also known as a suicide inhibitor. This means that the enzyme itself participates in the conversion of carbidopa into a reactive species that then irreversibly binds to it. This targeted inactivation contributes to the high specificity and potency of carbidopa.
Detailed research findings on the inhibitory effects of carbidopa are presented in the following data tables:
Inhibitory Potency of Carbidopa on Aromatic L-Amino Acid Decarboxylase (AADC)
| Cell Line/System | IC50 Value (μM) | Reference |
|---|---|---|
| Human Pulmonary Carcinoid Cells (NCI-H727) | 29 ± 2 | nih.gov |
| General Aromatic L-Amino Acid Decarboxylase | 29 ± 2 | selleckchem.com |
Cytotoxic Effects of Carbidopa on Various Human Tumor Cell Lines
| Cell Line | Tumor Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| NCI-H146 | Small Cell Lung Carcinoma | 12 ± 1 | nih.gov |
| NCI-H209 | Small Cell Lung Carcinoma | 22 ± 5 | nih.gov |
The irreversible nature of carbidopa's inhibition of AADC is a key feature of its pharmacological profile. This sustained inhibition ensures a prolonged increase in the peripheral bioavailability of L-DOPA, allowing for less frequent dosing and a more stable therapeutic effect in the management of Parkinson's disease.
Pharmacokinetic and Pharmacodynamic Principles in Research Models
Absorption and Distribution Studies in Preclinical Models
A fundamental principle of carbidopa's mechanism of action is its inability to cross the blood-brain barrier (BBB). drugbank.comunilab.com.phwikipedia.org This characteristic is crucial as it allows carbidopa (B1219) to function as a peripheral inhibitor of aromatic L-amino acid decarboxylase (DDC), the enzyme responsible for converting levodopa (B1675098) to dopamine (B1211576). drugbank.comwikipedia.org By inhibiting DDC activity outside of the central nervous system (CNS), carbidopa prevents the peripheral metabolism of levodopa, thereby increasing the amount of levodopa available to cross the BBB and be converted to dopamine in the brain. drugbank.comwikipedia.org
Research in animal models has confirmed this principle. In one study involving rats, while high doses of carbidopa appeared to inhibit DDC activity in the brain, this effect was found to be due to the drug present in the cerebral blood. jst.go.jp After the brain was perfused with saline to remove the blood, the inhibitory effect on brain DDC was no longer observed, confirming that carbidopa itself does not significantly penetrate the brain tissue. jst.go.jp Its action is therefore focused on peripheral DDC, preventing the premature conversion of levodopa to dopamine in the body's periphery. drugbank.com
Following administration in preclinical models, carbidopa distributes to various tissues, with notably high concentrations observed in key organs involved in metabolism and excretion. jst.go.jp Studies in rats have demonstrated that carbidopa is highly distributed in the kidney, lung, and liver. jst.go.jp This distribution pattern is consistent with its role as a peripherally acting agent that is subsequently metabolized and eliminated from the body.
| Animal Model | Tissues with High Distribution |
|---|---|
| Rat | Kidney, Lung, Liver, Aorta Walls |
Data derived from a study in rats which noted high distribution in these tissues. The concentration in the aorta walls was presumed to be due to non-specific binding. jst.go.jp
Metabolic Fate and Biotransformation Pathways
The biotransformation of carbidopa results in the formation of several metabolites. drugbank.com Research has identified a number of these compounds, which are products of the degradation of the parent drug. drugbank.com The primary metabolites are listed in the table below.
| Identified Metabolites of Carbidopa |
|---|
| 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid |
| 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid |
| 3-(3-hydroxyphenyl)-2-methylpropionic acid |
| 3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid |
| 3-(3-hydroxyphenyl)-2-methyllactic acid |
| 3,4-dihydroxyphenylacetone |
Source: DrugBank drugbank.com
The primary metabolic pathway for the degradation of carbidopa involves the loss of its hydrazine (B178648) functional group. drugbank.com While carbidopa is not extensively metabolized, this transformation represents the major route of its biotransformation in the body. drugbank.comunilab.com.ph
Elimination Kinetics in Animal Studies
Studies conducted in animal models have characterized the elimination kinetics of carbidopa. In these preclinical studies, the majority of an administered dose of carbidopa was found to be eliminated via the urine, with a smaller portion excreted in the feces. drugbank.com Specifically, animal studies have shown that approximately 66% of a carbidopa dose is eliminated through urine, while 11% is found in feces. drugbank.com The elimination half-life of carbidopa is approximately 2 hours. wikipedia.org This relatively rapid elimination is consistent with its role in temporarily inhibiting peripheral DDC to coincide with levodopa administration.
Influence on Pharmacokinetics of Co-administered Compounds in Research Models (e.g., Levodopa)
Detailed Research Findings
Studies in Rat Models:
Research involving rat models has provided foundational insights into the pharmacokinetic interactions between carbidopa and levodopa. When co-administered intravenously in rats, carbidopa led to significant, dose-dependent increases in both the area under the plasma L-dopa concentration-time curve (AUC) and the plasma L-dopa half-life (t1/2). researchgate.net One study highlighted that intravenous co-administration resulted in a 27% increase in AUC and a 35% increase in the half-life of levodopa. researchgate.net
Further studies in rats have explored the impact of high doses of carbidopa on levodopa's elimination half-life. A significant prolongation of levodopa's half-life, by more than three-fold, was achieved when combined with a high carbidopa dose. frontiersin.orgnih.govbohrium.com Specifically, the levodopa elimination half-life in rats increased from 0.766 hours to 3.45 hours (a 4.5-fold increase) when the carbidopa dose was increased from 2.5 mg/kg to 300 mg/kg. frontiersin.org
The route of administration has also been shown to be a critical factor. The oral administration of levodopa in rats is associated with a high degree of interindividual variability in absorption, which is substantially reduced with intraduodenal or intraperitoneal administration. nih.govsemanticscholar.org
A study evaluating a newly formulated multiparticulate matrix of levodopa and carbidopa in rats demonstrated enhanced pharmacokinetic parameters compared to a conventional controlled-release formulation. The area under the curve (AUC₀₋₂₄) for the new formulations was significantly higher than the control. srce.hr
Interactive Data Table: Levodopa Pharmacokinetics in Rats with and without High-Dose Carbidopa
| Carbidopa Dose | Levodopa Elimination Half-life (t1/2) in hours | Fold Increase in Levodopa t1/2 |
| 2.5 mg/kg | 0.766 | 1.0 |
| 300 mg/kg | 3.45 | 4.5 |
This table illustrates the significant, dose-dependent effect of carbidopa on prolonging the elimination half-life of levodopa in a rat model. frontiersin.org
Interactive Data Table: Levodopa AUC in Rats with Different Formulations
| Formulation | Levodopa AUC₀₋₂₄ (μg·hr/mL) |
| Sinemet® CR (Control) | 262.84 ± 16.73 |
| Multiparticulate Matrix (Formulation 3) | 484.98 ± 18.70 |
| Multiparticulate Matrix (Formulation 4) | 535.60 ± 33.04 |
This table showcases the enhanced systemic exposure (AUC) of levodopa when administered in novel multiparticulate matrix formulations co-containing carbidopa, compared to a standard controlled-release formulation in rats. srce.hr
Studies in Pig and Mouse Models:
Pharmacokinetic experiments in pigs and mice have further substantiated the effects of carbidopa on levodopa. In pigs, supplementary subcutaneous administration of carbidopa significantly increased the half-life and AUC of orally administered levodopa compared to oral levodopa/carbidopa alone. nih.govdntb.gov.ua Similarly, in mice, supplementary subcutaneous carbidopa substantially increased the mean plasma concentrations of both levodopa and carbidopa at all observed time points. researchgate.netnih.gov These peripheral pharmacokinetic changes were mirrored by increased dopamine levels in the brain. nih.govdntb.gov.ua
Studies in Beagle Dog Models:
In a study involving a beagle dog, pretreatment with carbidopa potentiated the effects of intravenously administered levodopa. This was evidenced by a 186% increase in the AUC for levodopa in blood plasma. nih.gov Carbidopa also prolonged the elimination half-life of levodopa in both blood plasma (by 48%) and skeletal muscle extracellular fluid (by 66%). nih.gov The accumulation of the levodopa metabolite 3-O-methyldopa (3-OMD) in muscle was also significantly enhanced following carbidopa pretreatment. nih.gov
Another study in beagle dogs investigated the combined effect of carbidopa and entacapone (B1671355) pretreatment on levodopa pharmacokinetics. This combined pretreatment substantially enhanced the elimination half-life and volume of distribution of levodopa in blood plasma, as well as its AUC and half-life in muscle tissue. researchgate.net This suggests a synergistic effect where carbidopa has a levodopa-sparing effect in skeletal muscle, which is further amplified by entacapone. researchgate.net
Interactive Data Table: Effect of Carbidopa on Levodopa Pharmacokinetics in a Beagle Dog
| Parameter | Levodopa Alone | Levodopa with Carbidopa Pretreatment | Percentage Increase |
| Plasma Levodopa AUC | Baseline | Increased | 186% |
| Plasma Levodopa t1/2 (elimination) | 0.50 h | Increased | 48% |
| Muscle ECF Levodopa t1/2 (elimination) | 1.76 h | Increased | 66% |
This table summarizes the significant impact of carbidopa pretreatment on key pharmacokinetic parameters of intravenously administered levodopa in a beagle dog model. nih.gov
Synthetic Methodologies of Carbidopa Hydrochloride for Research Purposes
Classical Synthetic Routes and Derivatives
Historically, several routes for the synthesis of Carbidopa (B1219) have been established. One of the earliest methods begins with a modified Strecker reaction. This synthesis starts with an arylacetone, which undergoes a reaction with hydrazine (B178648) and potassium cyanide to form an α-hydrazinonitrile. wikipedia.org This intermediate is then hydrolyzed with cold hydrochloric acid to yield a carboxamide. The final step involves a more vigorous hydrolysis with 48% hydrobromic acid, which cleaves both the amide bond and the aryl ether group to produce Carbidopa. wikipedia.org
Other classical syntheses have utilized derivatives of methyldopa (B1676449) as the starting material. One such route involves the use of methyldopa methyl ester. In this process, the two hydroxyl groups on the phenyl ring are protected using boric acid. The protected intermediate is then reacted with 3,3-penta methylene (B1212753) radical oxygen acridine (B1665455), followed by hydrolysis to yield Carbidopa. This particular route has a reported total recovery of approximately 40%. google.com A variation of this method, also starting with methyldopa methyl ester, reacts it directly with 3,3-penta methylene radical oxygen acridine before hydrolysis, achieving a higher total recovery of about 70%. google.com An older, less efficient route used dimethoxy-methyl DOPA hydrochloride as the starting material, but the yield was only 20%. google.com
Research into derivatives of Carbidopa has led to the synthesis of compounds like Foscarbidopa, a water-soluble phosphate (B84403) ester prodrug. The development of such derivatives aims to improve the physicochemical properties of the parent drug. The synthesis of Foscarbidopa involves advanced methodologies, including a Mizoroki–Heck reaction. acs.org
| Route | Starting Material | Key Steps | Reported Yield |
|---|---|---|---|
| Modified Strecker Reaction | Arylacetone | 1. Reaction with hydrazine and KCN 2. Hydrolysis to carboxamide 3. Hydrolysis with HBr | Not specified |
| Methyldopa Ester Route 1 | Methyldopa methyl ester | 1. Boric acid protection 2. Reaction with 3,3-penta methylene radical oxygen acridine 3. Hydrolysis | ~40% |
| Methyldopa Ester Route 2 | Methyldopa methyl ester | 1. Reaction with 3,3-penta methylene radical oxygen acridine 2. Hydrolysis | ~70% |
| Dimethoxy-methyl DOPA Route | Dimethoxy-methyl DOPA hydrochloride | N/A | ~20% |
Novel Approaches in Chemical Synthesis
More recent research has focused on developing novel synthetic pathways for Carbidopa that offer improvements in yield, quality, and process efficiency. One innovative method involves the reaction of an oxaziridine (B8769555) with a methyldopa ester (such as methyldopa methyl ester or ethyl ester) to form a methyldopa imine ester. google.comgoogle.com This intermediate is then hydrolyzed, typically with hydrochloric acid, to produce Carbidopa. google.comgoogle.com This process is considered a "brand-new operational path" that utilizes raw materials well-suited for pharmaceutical synthesis and results in high yields and good product quality. google.comgoogle.com For instance, a described synthesis using this method achieved a yield of approximately 87%. google.com
Another modern approach focuses on "green chemistry" principles for the synthesis of key Carbidopa intermediates. A green synthesis method has been developed for L-2-(3,4-dimethoxybenzyl)-2-ureidopropionic acid, a critical precursor in one of the main industrial routes to Carbidopa. patsnap.com This method involves reacting (S)-2-(3,4-dimethoxybenzyl)-2-aminopropionic acid hydrochloride with urea (B33335) in an alkaline medium. The process is advantageous due to its low production cost and the use of cheap, readily available raw materials. patsnap.com
The synthesis of the prodrug Foscarbidopa also showcases novel strategies. One scalable asymmetric synthesis features a Mizoroki–Heck reaction followed by an enantioselective hydrazination to install the quaternary chiral center that bears the hydrazine moiety. acs.org This highlights the use of modern catalytic methods to achieve complex molecular architecture with high stereocontrol.
| Approach | Key Reaction | Starting Materials | Advantages |
|---|---|---|---|
| Oxaziridine Method | Reaction of oxaziridine with methyldopa ester | Methyldopa ester, Oxaziridine | High yield (~87%), Good product quality |
| Green Synthesis of Intermediate | Reaction of aminopropionic acid derivative with urea | (S)-2-(3,4-dimethoxybenzyl)-2-aminopropionic acid HCl, Urea | Low cost, Readily available materials |
| Foscarbidopa Synthesis | Mizoroki–Heck reaction, Enantioselective hydrazination | N/A | Scalable, High stereocontrol for prodrug synthesis |
Stereospecific Synthesis and Enantiomeric Purity in Research
The biological activity of Carbidopa resides in its L-enantiomer (also referred to as the S-enantiomer). Therefore, achieving high enantiomeric purity is a critical goal in its synthesis for research purposes. Stereospecific synthesis methods are designed to produce the desired enantiomer selectively, often avoiding the need for chiral resolution of a racemic mixture.
Another strategy for ensuring the correct stereochemistry is to begin with a chiral precursor that already possesses the desired configuration. L-α-methyldopa is an ideal starting material in this regard, as it contains the same stereocenter as L-Carbidopa. google.com Syntheses starting from L-α-methyldopa inherently control the stereochemistry at the α-carbon. For example, one process involves the N-amination of an optically active intermediate of L-α-methyldopa where the aromatic hydroxyl groups are protected. google.com
The determination of enantiomeric purity is essential for quality control in research-grade Carbidopa. Chiral mobile phase high-performance liquid chromatography (HPLC) is a successful method for this purpose. This analytical technique can accurately determine the enantiomeric purity of Carbidopa by using a mobile phase containing a chiral selector, such as phenylalanine and copper sulfate, with a C18 column. nih.gov
| Method | Key Step/Principle | Catalyst/Reagent | Achieved Enantiomeric Excess (ee) | Overall Yield |
|---|---|---|---|---|
| Asymmetric α-Amination | Enantioselective α-amination of a β-ketoester | Europium triflate and (R,R)-diphenyl-pybox | Up to 98% | 50% (7 steps) |
| Chiral Precursor | Use of L-α-methyldopa as starting material | N/A (inherent stereochemistry) | High (dependent on precursor purity) | Varies by specific route |
Analytical and Bioanalytical Methodologies for Quantification and Detection
Chromatographic Techniques
Chromatography remains a cornerstone for the separation and quantification of Carbidopa (B1219) Hydrochloride, often in the presence of other active pharmaceutical ingredients like Levodopa (B1675098).
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Carbidopa Hydrochloride due to its high resolution, sensitivity, and specificity. dergipark.org.trjocpr.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. jocpr.comresearchgate.net These methods are versatile, applicable for assaying bulk drug, pharmaceutical dosage forms, and for dissolution sample analysis. jocpr.comdergipark.org.tr
Several studies have focused on developing and validating robust HPLC methods for the simultaneous determination of Carbidopa and Levodopa. dergipark.org.trjocpr.com The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve efficient separation and accurate quantification. Common stationary phases include C18 columns. dergipark.org.trjocpr.com Mobile phases typically consist of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. dergipark.org.trjocpr.comresearchgate.net The pH of the aqueous phase is a critical factor in achieving good peak shape and resolution. dergipark.org.tr Detection is most commonly performed using a UV detector at wavelengths around 280 nm or 220 nm. dergipark.org.trjocpr.comnih.gov
The developed HPLC methods are validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness to ensure their reliability. dergipark.org.trnih.gov These methods demonstrate good linearity over a range of concentrations with high correlation coefficients (r² > 0.999). dergipark.org.trnih.gov The precision is confirmed by low relative standard deviation (RSD%) values for repeatability and intermediate precision. dergipark.org.tr Accuracy is typically established through recovery studies. dergipark.org.tr
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| LiChrospher 100 RP-18 (250 x 4.6 mm, 5 µm) | Gradient elution | 1.50 | 280 and 210 | Corresponds to 1.25 - 125% of 50 mg label claim | nih.gov |
| C18 column (250 mm × 4.6 mm, 5 µm) | Phosphate (B84403) buffer pH 2.8 and acetonitrile (95:5 v/v) | 1.0 | 280 | 2.5 - 25.0 | dergipark.org.tr |
| Phenomenex C18-RP Aqueous (250 x 4.6mm, 5 µm) | 0.05% o-phosphoric acid: acetonitrile (96:4 v/v) | 1.0 | 220 | 10 - 50 | jocpr.com |
| Ace C18 (4.6 x 250 mm, 5 µm) | 50 mM KH2PO4 (pH 2.3) | 1.2 | 280 | 6.25 - 31.25 | dergipark.org.tr |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. openaccessjournals.com Its applications in the pharmaceutical industry are extensive, including the analysis of residual solvents, impurity profiling, and quality control of raw materials and finished products. openaccessjournals.comdrawellanalytical.comscirp.org GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for sensitive and selective detection. scirp.org
However, direct GC analysis of this compound is challenging due to its high polarity, low volatility, and thermal instability. These properties make it difficult to vaporize the compound without decomposition in the GC inlet. Therefore, derivatization would be necessary to convert Carbidopa into a more volatile and thermally stable derivative suitable for GC analysis. While GC is a vital tool in pharmaceutical analysis, for a compound with the physicochemical properties of this compound, HPLC is the more direct and commonly applied chromatographic technique. researchgate.net A study has reported the simultaneous determination of Levodopa and Carbidopa from various beans by high-performance liquid gas chromatography. nih.gov
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the bioanalysis of drugs like Carbidopa in biological matrices such as plasma and urine. nih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the quantification of low concentrations of the analyte. researchgate.netnih.gov
For the analysis of Carbidopa in human plasma, LC-MS/MS methods have been developed and validated. nih.govnih.gov These methods often involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry. nih.govresearchgate.net The use of a stable-isotope labeled internal standard is common for accurate quantification. researchgate.net The quantification is typically performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. scielo.br The polar nature of carbidopa can present challenges in its reliable quantification in biological samples. researchgate.net
| Matrix | Sample Preparation | Chromatography | Ionization | Concentration Range | Reference |
|---|---|---|---|---|---|
| Human Plasma | Protein precipitation | UHPLC | Not specified | Linear up to 6000 µg/L | nih.gov |
| Human Plasma and Urine | Protein precipitation (plasma), dilution (urine), followed by derivatization | Reversed-phase LC | Electrospray ionization | 1-1,000 ng/mL (plasma), 100-50,000 ng/mL (urine) | researchgate.net |
| Human Plasma | Protein precipitation | UHPLC-MS/MS | Not specified | Sensitive and adequate for pharmacokinetic/bioequivalence studies | nih.gov |
UV-Vis spectrophotometry provides a simple, cost-effective, and rapid method for the quantification of this compound in pharmaceutical formulations. nih.govijcce.ac.ir Direct spectrophotometry can be challenging for the simultaneous determination of Carbidopa and Levodopa due to significant spectral overlap. ijcce.ac.irlew.ro To overcome this, derivative spectrophotometry and chemometric methods have been employed. researchgate.netijcce.ac.ir Derivative spectroscopy can resolve overlapping spectra by calculating the first or higher-order derivative of the absorbance spectrum, allowing for the quantification of individual components at their zero-crossing points. ijcce.ac.ir
Colorimetric assays have also been developed for the selective detection and quantification of Carbidopa. nih.gov One such method is based on the condensation reaction between the hydrazine (B178648) group of Carbidopa and the formyl group of an aldehyde, such as vanillin (B372448) or indole-3-carbaldehyde, in an acidified solution. nih.govnih.gov This reaction produces a colored product (an azine or aldazine) whose absorbance can be measured spectrophotometrically. nih.govnih.gov For instance, the reaction with vanillin yields a yellow-colored product with a maximum absorbance around 420 nm. nih.gov These colorimetric methods have been shown to be simple, inexpensive, and effective for quality control of pharmaceutical formulations, with good reproducibility and sensitivity. nih.govconsensus.app
| Method | Reagent/Solvent | Wavelength (nm) | Linear Dynamic Range | Reference |
|---|---|---|---|---|
| Colorimetric Assay | Vanillin in acidified alcoholic solution | ~420 | 5.00 - 50.0 mg L−1 | nih.gov |
| Derivative Spectrophotometry | 0.5 M NaOH solution | Determined from second and third derivative signals | 0.25-1.7 µg/mL | ijcce.ac.irsid.ir |
| Colorimetric Assay | Indole-3-carbaldehyde in acidified hydroalcoholic solution | ~415 | Not specified, but sensitive | nih.gov |
Electrophoretic Methods (e.g., Capillary Zone Electrophoresis)
Capillary electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has emerged as a powerful technique for the separation and quantification of this compound. nih.govfabad.org.tr CZE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. fabad.org.tr
Methods have been developed for the quality control of pharmaceutical formulations containing Carbidopa and Levodopa using CZE. nih.gov The separation is typically achieved in an uncoated fused-silica capillary under an applied voltage. The composition and pH of the background electrolyte are critical parameters for achieving optimal separation. nih.govfabad.org.tr For instance, phosphate or borate (B1201080) buffers at different pH values have been successfully used. nih.gov Detection is commonly performed using a UV detector at a low wavelength, such as 205 nm. nih.gov
CZE methods have been validated for linearity, accuracy, and precision, demonstrating their suitability for routine quality control analysis. nih.gov Furthermore, CZE has been applied to the simultaneous separation of Carbidopa, Levodopa, and their related impurities, showcasing its high resolving power. fabad.org.tr Chiral separations of D- and L-enantiomers of Carbidopa have also been achieved using cyclodextrins as chiral selectors in the background electrolyte. nih.gov
| Background Electrolyte | Applied Voltage (kV) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| 25 mM phosphate buffer, pH 2.5 or 25 mM borate buffer, pH 8.5 | 20 | 205 | 1 - 50 | nih.gov |
| 100 mM phosphate buffer, pH 8.5 | +20 | 214 | Not specified | fabad.org.tr |
| 16 mM sulfated beta-cyclodextrin (B164692) in 15 mM sodium phosphate buffer pH 2.45 | -12 | Not specified | 0.5 - 2.0 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and composition of chemical substances. oregonstate.edu It is widely employed in pharmaceutical analysis for both the definitive identification of compounds like this compound and for their precise quantification in various matrices, including pharmaceutical formulations and biological fluids. researchgate.netsemanticscholar.org
Structural Elucidation
NMR spectroscopy is a primary method for the structural elucidation of organic molecules. hmdb.ca By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides a "fingerprint" of the molecule's carbon-hydrogen framework. uoi.gr
¹H NMR Spectroscopy: Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum displays signals at different chemical shifts (δ), measured in parts per million (ppm), which correspond to chemically non-equivalent protons. ubc.ca For Carbidopa, with its IUPAC name (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, distinct signals are expected for the protons on the aromatic ring, the methylene (B1212753) (-CH2-) group, the methyl (-CH3) group, and the exchangeable protons of the hydroxyl (-OH), amine (-NH2), and carboxylic acid (-COOH) groups. nih.gov
The multiplicity of each signal (e.g., singlet, doublet, triplet) is determined by spin-spin coupling with neighboring protons, providing valuable data on the connectivity of the molecule. mdpi.com For instance, the aromatic protons of Carbidopa would show a characteristic coupling pattern based on their positions on the catechol ring. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), can be used to definitively establish these proton-proton correlations. udel.edu
¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. chemistrysteps.com In a standard proton-decoupled ¹³C NMR spectrum, each chemically distinct carbon atom typically appears as a single peak. uoi.grnih.gov This allows for the direct counting of non-equivalent carbons in the molecule. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and its bonding environment, such as being part of an aromatic ring, a carbonyl group, or an aliphatic chain. oregonstate.edu For Carbidopa, separate signals would be observed for the methyl carbon, the methylene carbon, the quaternary alpha-carbon, the carboxyl carbon, and the six distinct carbons of the dihydroxyphenyl group.
The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous assignment of the molecular structure of Carbidopa. Research on a zinc complex of Carbidopa (ZnCarbi) utilized predicted ¹H NMR spectra for comparison and noted the chemical shifts of the hydroxyl (-OH) groups at 8.67 and 8.86 ppm in a DMSO-d6 solvent, confirming their presence in the complex. researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for Carbidopa
| Proton Assignment | Predicted Chemical Shift (δ) ppm (Range) | Multiplicity | Integration |
| Aromatic C-H (H-2', H-5', H-6') | 6.5 - 7.0 | Multiplet | 3H |
| Methylene (-CH₂-) | 2.5 - 3.0 | Multiplet | 2H |
| Methyl (-CH₃) | ~1.2 | Singlet | 3H |
| Catechol (-OH) | 8.67, 8.86 (experimental) researchgate.net | Singlet (broad) | 2H |
| Hydrazine (-NH₂) | Variable (broad) | Singlet (broad) | 2H |
| Carboxylic Acid (-COOH) | Variable (broad) | Singlet (broad) | 1H |
| Note: Predicted values are based on standard chemical shift ranges. Exchangeable protons (-OH, -NH₂, -COOH) can have variable chemical shifts and may appear as broad signals. |
Table 2: Predicted ¹³C NMR Spectral Data for Carbidopa
| Carbon Assignment | Predicted Chemical Shift (δ) ppm (Range) |
| Carboxylic Acid (-COOH) | 170 - 180 |
| Aromatic C-OH (C-3', C-4') | 140 - 150 |
| Aromatic C-H & C-C (C-1', C-2', C-5', C-6') | 115 - 130 |
| Quaternary α-Carbon | 55 - 65 |
| Methylene (-CH₂) | 35 - 45 |
| Methyl (-CH₃) | 20 - 30 |
| Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. oregonstate.eduuoi.gr |
Quantification (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance. hmdb.camolport.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. molport.com This makes qNMR an inherently quantitative technique without the need for compound-specific response factors that are often required in chromatographic methods. molport.com
A highly accurate and precise method for the simultaneous quantification of Carbidopa, Levodopa, and Methyldopa (B1676449) in human serum and pharmaceutical formulations has been developed using 500 MHz ¹H NMR spectroscopy. researchgate.net This method relies on comparing the integral of a characteristic, well-resolved signal of the analyte (Carbidopa) with the integral of a signal from a certified internal standard of known concentration. researchgate.net
To ensure accurate and precise results, several experimental parameters must be carefully optimized. The validation of the qNMR method for Carbidopa demonstrated excellent performance in terms of linearity, reproducibility, and recovery. researchgate.net The detection limit for Carbidopa in this assay was found to be 1.7 µg/mL. researchgate.net Furthermore, recovery studies performed on human serum samples showed results ranging from 82% to 96% with a relative standard deviation of less than 4%, highlighting the method's suitability for bioanalytical applications. researchgate.net The qNMR approach is recognized for being rapid, precise, and accurate, making it suitable for routine analyses in pharmaceutical quality control. researchgate.netnih.gov
Table 3: Research Findings on qNMR for Carbidopa Quantification
| Parameter | Finding/Value | Reference |
| Method | ¹H NMR Spectroscopy (500 MHz) | researchgate.net |
| Application | Simultaneous quantification of Levodopa, Carbidopa, and Methyldopa | researchgate.net |
| Matrix | Human serum and pharmaceutical preparations | researchgate.net |
| Detection Limit (LOD) | 1.7 µg/mL | researchgate.net |
| Recovery in Human Serum | 82–96% | researchgate.net |
| Relative Standard Deviation (RSD) | <4% | researchgate.net |
Preclinical Research Models and in Vitro Investigation
Animal Models for Parkinson's Disease Research
Preclinical animal models are crucial for investigating the pathophysiology of Parkinson's disease (PD) and for the development of new therapeutic strategies. nih.govconductscience.com These models aim to replicate the key features of the disease, primarily the degeneration of dopaminergic neurons in the nigrostriatal pathway and the resulting motor deficits. conductscience.com Neurotoxin-based models are widely used to induce this specific neuronal loss. nih.govmeliordiscovery.com
Rodent models are fundamental in early-stage PD research due to their well-characterized genetics, rapid breeding cycles, and the availability of established protocols. nih.gov
6-Hydroxydopamine (6-OHDA) Lesioned Rats: The 6-OHDA rat model is one of the most extensively used for studying PD. nih.govconductscience.com 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons. conductscience.comnih.gov When injected unilaterally into the medial forebrain bundle or the substantia nigra, it causes a significant loss of dopaminergic neurons on one side of the brain, leading to a condition known as hemiparkinsonism. meliordiscovery.comnih.gov This model effectively mimics the motor asymmetry seen in PD patients. nih.gov These animals exhibit characteristic motor deficits, and their response to dopaminergic treatments, such as levodopa (B1675098) in combination with carbidopa (B1219), has been instrumental in screening new therapeutic agents. nih.govbioworld.com For instance, studies in 6-OHDA-lesioned rats have demonstrated that combining potential new therapies with subtherapeutic doses of L-DOPA can produce significant antiparkinsonian effects. bioworld.com
Reserpine-Treated Mice: The administration of reserpine to rodents is one of the earliest pharmacological models used in PD research. nih.govnih.gov Reserpine is an alkaloid that depletes monoamines (including dopamine) from nerve terminals by inhibiting the vesicular monoamine transporter 2 (VMAT2). nih.govnih.gov This depletion leads to a state of akinesia and other motor impairments that resemble parkinsonian symptoms. nih.gov The observation that L-DOPA could reverse the akinetic state induced by reserpine was a foundational discovery in understanding the role of dopamine (B1211576) in motor control. nih.gov More recent protocols using repeated low doses of reserpine have been developed to create a more progressive model of PD, where motor impairments develop gradually over time. nih.govresearchgate.net These models are valuable for studying both motor and non-motor symptoms of PD, such as depression-like behaviors. researchgate.netfrontiersin.org
| Rodent Model | Mechanism of Action | Key Features |
| 6-OHDA Lesioned Rat | Neurotoxin-induced selective degeneration of dopaminergic neurons. conductscience.com | Unilateral motor deficits (hemiparkinsonism), rotational behavior, stable and robust dopamine depletion. meliordiscovery.comnih.gov |
| Reserpine-Treated Mouse | Depletion of monoamines (dopamine, serotonin (B10506), norepinephrine) by inhibiting VMAT2. nih.govnih.gov | Induces akinesia, rigidity, tremors, and can model non-motor symptoms like depression. nih.govfrontiersin.org |
Non-human primate models, particularly those treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are considered the most clinically relevant experimental models of PD. nih.govnih.gov
MPTP-Treated Primates: The discovery that MPTP induces parkinsonism in humans and other primates revolutionized PD research. nih.gov MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely replicating the primary pathology of human PD. nih.govnih.gov Primates treated with MPTP develop motor symptoms such as bradykinesia, rigidity, and postural abnormalities that are remarkably similar to those seen in PD patients. nih.gov Crucially, these models respond to all standard antiparkinsonian drugs, including levodopa/carbidopa combinations. nih.govnih.gov Furthermore, long-term treatment with L-DOPA in MPTP-treated primates leads to the development of motor complications like dyskinesia ("on-off" fluctuations), which are a significant challenge in the management of advanced PD. nih.govmdpi.comovid.com This makes the MPTP primate model invaluable for investigating the mechanisms underlying these complications and for testing novel therapeutic strategies aimed at providing more continuous dopaminergic stimulation to avoid them. nih.govnih.gov
The efficacy of potential treatments in animal models of PD is assessed using a variety of behavioral and biochemical measures.
Behavioral Endpoints: These are designed to quantify motor function and other PD-related symptoms.
Rotational Behavior: In unilateral 6-OHDA lesioned rats, administration of dopamine agonists causes the animals to rotate in a direction contralateral to the lesion, and the number of rotations is a quantifiable measure of drug efficacy. sciencerepository.org
Cylinder Test: This test assesses forelimb asymmetry in rodents. Lesioned animals show a reduced use of the contralateral paw, and improvement with treatment can be measured. sciencerepository.orgresearchgate.net
Rotarod and Pole Tests: These tests measure motor coordination, balance, and bradykinesia in rodents. mdpi.com In MPTP-treated mice, L-dopa and carbidopa treatment has been shown to ameliorate impairments in these tasks. mdpi.com
Abnormal Involuntary Movements (AIMS): In models of L-DOPA-induced dyskinesia, animal movements are scored to quantify the severity of axial, limb, and orolingual dyskinesias. meliordiscovery.com
Biochemical Endpoints: These involve measuring neurochemical changes in the brain to confirm the extent of the lesion and the effect of treatment.
Dopamine Levels: A primary biochemical marker is the level of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum. mdpi.comnih.govnih.gov Successful treatment is often correlated with an increase in striatal dopamine levels. mdpi.com
Tyrosine Hydroxylase (TH) Staining: TH is the rate-limiting enzyme in dopamine synthesis. Immunohistochemical staining for TH is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum, providing a direct measure of neurodegeneration. meliordiscovery.com
| Endpoint Category | Specific Test/Measure | Information Provided |
| Behavioral | Rotational Behavior (6-OHDA rats) | Quantifies motor response to dopamine agonists. sciencerepository.org |
| Cylinder Test (Rodents) | Assesses forelimb use and motor asymmetry. researchgate.net | |
| Rotarod/Pole Test (Rodents) | Measures motor coordination, balance, and bradykinesia. mdpi.com | |
| AIMS Scoring (Rodents/Primates) | Quantifies the severity of L-DOPA-induced dyskinesia. meliordiscovery.com | |
| Biochemical | Striatal Dopamine & Metabolite Levels | Measures the neurochemical impact of the lesion and treatment. mdpi.com |
| Tyrosine Hydroxylase (TH) Staining | Visualizes and quantifies dopaminergic neuron loss. meliordiscovery.com |
In Vitro Cellular and Subcellular Studies
In vitro studies provide a controlled environment to investigate the specific molecular and cellular mechanisms of action of compounds like carbidopa.
Enzyme activity assays are fundamental for determining the direct interaction of a compound with its target enzyme. Carbidopa's primary mechanism is the inhibition of Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. aacrjournals.orgnih.gov
AADC Inhibition Assays: In cell-free preparations, the activity of AADC can be measured by monitoring the conversion of its substrate, L-DOPA, to dopamine. Studies have shown that carbidopa is a potent inhibitor of this enzyme. aacrjournals.org For example, assays performed on broken-cell preparations of carcinoid cells demonstrated that carbidopa could totally inhibit intracellular AADC activity. aacrjournals.org The inhibitory concentration (IC50) can be determined to quantify the potency of the inhibition. Such assays are crucial for understanding how carbidopa prevents the peripheral conversion of levodopa to dopamine. nih.gov
Other Enzyme Interactions: Research has also explored carbidopa's interaction with other enzymes. For instance, studies using spectrophotometric analysis have investigated the oxidation of carbidopa by heme-containing peroxidases. naro.go.jp These cell-free assays can reveal potential off-target effects or additional mechanisms of action. naro.go.jp
Cell culture models allow for the investigation of a compound's effects on cellular metabolism, signaling pathways, and viability in a simplified, reproducible system. criver.com
Metabolic Studies: Cell lines, such as Chinese Hamster Ovary (CHO) cells or human neuroblastoma cells (e.g., SH-SY5Y), are used to study cellular metabolism. mdpi.commabion.eu By analyzing the metabolites in the cell culture medium and within the cells, researchers can understand how a compound alters metabolic pathways. mdpi.com
Inhibitory Studies: Various cell lines are used to study the inhibitory effects of carbidopa. In human pulmonary carcinoid (NCI-H727) and small cell lung carcinoma cells, carbidopa has been shown to be selectively cytotoxic, an effect linked to its inhibition of AADC. aacrjournals.org In pancreatic cancer cell lines (e.g., BxPC-3, HPAF-II), carbidopa has been found to suppress the expression of indoleamine-2,3-dioxygenase-1 (IDO1) at both the mRNA and protein levels. nih.gov This effect was linked to the activation of the aryl hydrocarbon receptor (AhR), suggesting a mechanism of action independent of AADC inhibition. nih.govresearchgate.net These studies use techniques like Western blotting and mRNA quantification to measure changes in protein and gene expression following treatment with the compound. nih.gov
Investigation of Cytotoxic Effects in Non-Neurological Cell Lines (e.g., cancer research)
In preclinical research, Carbidopa has been investigated for its potential cytotoxic and anti-proliferative effects against various non-neurological cell lines, primarily in the context of oncology. These in vitro studies have explored its efficacy across several types of cancers, revealing varied effects and multiple potential mechanisms of action.
Research has demonstrated that Carbidopa, independent of Levodopa, possesses anticancer properties. parkinsonsnewstoday.com Studies have focused on its ability to inhibit the growth and proliferation of cancer cells, with pancreatic cancer being a significant area of investigation. portlandpress.com In human pancreatic cancer cell lines, such as BxPC-3 and Capan-2, Carbidopa was found to significantly inhibit cancer cell proliferation. portlandpress.com A colony formation assay showed that a 2.5 μM concentration of Carbidopa markedly reduced the number of colonies in both cell lines. portlandpress.com The mechanism for this anticancer effect is believed to be multifactorial. One proposed pathway is through the activation of the aryl hydrocarbon receptor (AhR), for which Carbidopa acts as an agonist. parkinsonsnewstoday.comportlandpress.comnih.gov This activation leads to the suppression of pancreatic cancer growth. portlandpress.comnih.gov Another identified mechanism is the suppression of indoleamine-2,3-dioxygenase (IDO1), an enzyme linked to worse clinical prognosis in several cancers, including pancreatic cancer. nih.gov
The effects of Carbidopa have also been evaluated in breast cancer cell lines. It has been shown to decrease the proliferation of ER-positive (ZR-75.1), ER-negative (MB-231), and BRCA-1 mutant (HCC-1937) breast cancer cells. aacrjournals.org Other in vitro studies have indicated that Carbidopa inhibits tumor growth by facilitating the degradation of the estrogen receptor (ER) in ERα-positive MCF-7 cells, with a less pronounced effect observed in ER-negative MDA-MB-231 cells. researchgate.net However, some findings present a contrasting view, reporting that Carbidopa was not cytotoxic to MCF-7 breast cancer cells or A375 melanoma cells after 24 hours of treatment. nih.govresearchgate.net This particular study suggested that Carbidopa may alter tryptophan metabolism in these cells, leading to the formation of a pro-proliferative metabolite. nih.gov
In the realm of prostate cancer research, Carbidopa's efficacy appears to be dependent on the androgen receptor (AR) status of the cells. It has been found to inhibit the growth of AR-positive LNCaP prostate cancer cells. researchgate.net Conversely, it did not affect AR-independent prostate cancer cells like DU145 and PC3. researchgate.net The anticancer action in AR-positive cells is linked to the Carbidopa-induced activation of AhR, which then promotes the ubiquitination and proteasomal degradation of the androgen receptor. researchgate.net
While the reduced incidence of most cancers in Parkinson's disease patients receiving treatment has been noted, melanoma is a notable exception. nih.gov Some research postulates that the increased incidence of melanoma is likely due to L-DOPA, which is a precursor for melanin synthesis, and not Carbidopa. parkinsonsnewstoday.com In line with this, studies using the A375 melanoma cell line did not find Carbidopa to be cytotoxic. nih.govresearchgate.net
The following table summarizes the reported in vitro effects of Carbidopa on various non-neurological cell lines.
Research Findings on Carbidopa's In Vitro Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Potential Mechanism of Action | Citations |
| BxPC-3 | Pancreatic Cancer | Inhibition of proliferation; significant reduction in colony formation. | Activation of Aryl Hydrocarbon Receptor (AhR); Suppression of IDO1. | portlandpress.comnih.gov |
| Capan-2 | Pancreatic Cancer | Inhibition of proliferation; significant reduction in colony formation. | Activation of Aryl Hydrocarbon Receptor (AhR); Suppression of IDO1. | portlandpress.comnih.gov |
| ZR-75.1 | Breast Cancer (ER-positive) | Decreased proliferation. | Not specified. | aacrjournals.org |
| MCF-7 | Breast Cancer (ERα-positive) | Inhibition of tumor growth; Conflicting data shows no cytotoxicity. | Promotion of Estrogen Receptor (ER) degradation; Alteration of tryptophan metabolism. | researchgate.netnih.gov |
| MB-231 | Breast Cancer (ER-negative) | Decreased proliferation. | Not specified. | aacrjournals.org |
| MDA-MB-231 | Breast Cancer (ER-negative) | Less pronounced anti-proliferative effect compared to ER-positive cells. | Not specified. | researchgate.net |
| HCC-1937 | Breast Cancer (BRCA-1 mutant) | Decreased proliferation. | Not specified. | aacrjournals.org |
| LNCaP | Prostate Cancer (AR-positive) | Inhibition of proliferation and growth. | AhR-mediated proteasomal degradation of Androgen Receptor (AR). | researchgate.net |
| DU145 | Prostate Cancer (AR-independent) | No effect on proliferation. | N/A | researchgate.net |
| PC3 | Prostate Cancer (AR-independent) | No effect on proliferation. | N/A | researchgate.net |
| A375 | Melanoma | No cytotoxicity. | Alteration of tryptophan metabolism leading to a pro-proliferative metabolite. | nih.govresearchgate.net |
| HepG2 | Liver Cancer | Induces CYP1A1 expression. | AhR-dependent activation. | portlandpress.com |
Advanced Theoretical and Computational Studies of Carbidopa
Advanced computational methods provide profound insights into the molecular behavior of carbidopa (B1219), its interaction with enzymes, and its pharmacokinetic and pharmacodynamic profile. These theoretical studies are crucial for understanding its mechanism of action at a subatomic level and for optimizing its therapeutic use in combination with other drugs.
Complex Biochemical Interactions and Systemic Research Implications
Interaction with Pyridoxal (B1214274) 5′-Phosphate (Vitamin B6) Metabolism
Carbidopa's mechanism of action is intrinsically linked to its interaction with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. This interaction is fundamental to its function as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor but also carries broader implications for metabolic pathways dependent on PLP.
Carbidopa (B1219) functions as an irreversible inhibitor of AADC by forming a stable hydrazone linkage with the PLP cofactor at the enzyme's active site. proteopedia.org PLP is an essential cofactor for AADC, an enzyme responsible for the decarboxylation of L-DOPA to dopamine (B1211576). wikipedia.orgnih.gov By binding irreversibly to PLP, carbidopa deactivates the enzyme, preventing the peripheral conversion of L-DOPA. nih.govhealthunlocked.com This inhibition is highly significant as PLP is a cofactor for over 300 different enzymes in the human body, playing a crucial role in a vast array of metabolic reactions. nih.gov The hydrazine (B178648) moiety of carbidopa reacts strongly with PLP, effectively sequestering it and rendering it unavailable for other enzymatic reactions. proteopedia.orgnih.gov This mechanism has been described as inducing a state of PLP depletion, which is necessary for the clinical effects of carbidopa to be observed. nih.gov
Key Findings on Carbidopa's Interaction with PLP
| Finding | Description | Reference |
|---|---|---|
| Mechanism of Inhibition | Carbidopa, through its hydrazine group, forms an irreversible hydrazone linkage with the pyridoxal 5'-phosphate (PLP) cofactor. | proteopedia.org |
| Enzyme Target | The primary target is the PLP-dependent enzyme, aromatic L-amino acid decarboxylase (AADC). | wikipedia.orgnih.gov |
| Consequence of Binding | The binding permanently deactivates the AADC enzyme, preventing it from metabolizing L-DOPA. | nih.gov |
| Systemic Effect | This interaction can lead to a systemic depletion of PLP, as carbidopa binds to both free PLP and PLP bound to enzymes. | nih.gov |
The irreversible binding of carbidopa to PLP has consequences that extend beyond the inhibition of AADC. nih.gov Since PLP is vital for the function of a multitude of enzymes, its depletion can potentially impact numerous metabolic pathways. nih.gov These pathways are involved in processes such as amino acid metabolism (including transamination and decarboxylation reactions), neurotransmitter synthesis (e.g., serotonin (B10506) from tryptophan), and the synthesis of heme. wikipedia.orgnih.gov The administration of carbidopa can create a relative nutritional deficiency state by compromising the function of these PLP-dependent enzymes. nih.gov For example, the prescribing information for carbidopa acknowledges that pyridoxine (vitamin B6) can reverse the effects of levodopa (B1675098) by increasing its peripheral decarboxylation, an action that carbidopa is designed to inhibit. nih.gov This highlights the direct and competitive relationship between carbidopa and the active form of vitamin B6 in the body's metabolic machinery.
Role in Gut Microbiome-Host-Drug Interactions Research
Emerging research has identified the gut microbiome as a significant factor in the metabolism of L-DOPA, influencing its bioavailability and therapeutic efficacy. Carbidopa's role in this complex interaction is a key area of investigation.
Studies have revealed that certain gut bacteria can metabolize L-DOPA, thereby reducing the amount of the drug available for absorption and transport to the brain. biocodexmicrobiotainstitute.comnih.gov A key finding is that carbidopa, while effective at inhibiting the human AADC enzyme, is largely ineffective against the bacterial equivalent, PLP-dependent tyrosine decarboxylase (TyrDC), found in species like Enterococcus faecalis. biocodexmicrobiotainstitute.comharvard.edufrontiersin.org This bacterial enzyme can convert L-DOPA to dopamine directly in the gut. harvard.edunih.gov Subsequently, other bacteria, such as Eggerthella lenta, can convert this dopamine to m-tyramine. biocodexmicrobiotainstitute.comfrontiersin.org This microbial metabolism contributes to the significant variability in drug response among patients and can occur even when carbidopa is co-administered, as carbidopa may not effectively penetrate microbial cells to inhibit the bacterial enzyme. biocodexmicrobiotainstitute.comharvard.edu It is estimated that even with carbidopa, a substantial portion of L-DOPA is metabolized peripherally, with the gut microbiota being a major contributor. mdpi.comharvard.edu
Microbial Metabolism of L-DOPA
| Microorganism | Enzyme | Metabolic Action | Effect on L-DOPA | Susceptibility to Carbidopa |
|---|---|---|---|---|
| Enterococcus faecalis | Tyrosine Decarboxylase (TyrDC) | Converts L-DOPA to Dopamine | Reduces bioavailability | Ineffective |
| Eggerthella lenta | Dehydroxylase | Converts Dopamine to m-Tyramine | Further metabolism of L-DOPA product | N/A |
| Clostridium sporogenes | Deaminase | Converts L-DOPA to 3-(3,4-dihydroxyphenyl) propionic acid | Reduces bioavailability | N/A |
Given the limitations of carbidopa in preventing microbial L-DOPA metabolism, research is now focused on strategies to modulate the gut microbiome's influence. One promising approach is the development of inhibitors that specifically target the bacterial enzymes responsible for L-DOPA degradation. biocodexmicrobiotainstitute.com For instance, the compound (S)-α-fluoromethyltyrosine (AFMT) has been identified as a selective inhibitor of bacterial TyrDC. biocodexmicrobiotainstitute.comnih.gov In preclinical models, co-administering AFMT with L-DOPA and carbidopa resulted in increased plasma levels of L-DOPA. biocodexmicrobiotainstitute.comharvard.edu Other strategies being explored include the use of antibiotics to alter the composition of the gut microbiota, as well as fecal microbiota transplantation (FMT) from "good responders" to L-DOPA, which has been shown to improve the drug's efficacy in animal models. mdpi.com These approaches aim to reduce the microbial conversion of L-DOPA, thereby increasing its systemic bioavailability and therapeutic consistency. nih.govmdpi.com
Studies on Peripheral vs. Central Effects and Barriers
A defining characteristic of carbidopa is its inability to cross the blood-brain barrier (BBB). wikipedia.orgdrugbank.compatsnap.com This property is crucial to its therapeutic function, as it confines its AADC-inhibiting activity to the periphery, preventing the premature conversion of L-DOPA to dopamine outside of the central nervous system (CNS). patsnap.comebmconsult.com This selective peripheral inhibition allows more L-DOPA to reach the brain, where it can be converted to dopamine to alleviate the symptoms of Parkinson's disease. wikipedia.orgpatsnap.com By reducing the formation of dopamine in the periphery, carbidopa also mitigates dopamine-related side effects. ebmconsult.com
Research has shown that the effectiveness of peripheral inhibition can be influenced by the absorption of carbidopa itself. nih.gov Studies involving patients with Parkinson's disease have demonstrated that variable carbidopa absorption affects both peripheral and central L-DOPA metabolism. nih.govresearchgate.net Patients with slower or poorer absorption of carbidopa exhibit significantly greater peripheral L-DOPA decarboxylation. nih.govresearchgate.net Conversely, rapid and better absorption of carbidopa is correlated with greater central production of dopamine metabolites, indicating that more L-DOPA successfully reached the brain. nih.gov These findings suggest that at currently used doses, peripheral AADC activity may not be fully saturated, implying that optimizing carbidopa bioavailability could lead to improved central L-DOPA delivery and therapeutic response. nih.govresearchgate.net
Future Directions and Conceptual Advances in Carbidopa Hydrochloride Research
Elucidating Unexplored Mechanisms of Action
Antioxidant Properties: Several studies have indicated that carbidopa (B1219) possesses intrinsic antioxidant capabilities. Research has demonstrated carbidopa's ability to protect DNA against oxidative damage induced by agents like hydrogen peroxide. plos.orghenryford.com This protective effect is attributed to its direct scavenging activity against reactive oxygen species (ROS). plos.org Given that oxidative stress is a significant factor in the pathophysiology of neurodegenerative diseases like Parkinson's, this antioxidant capacity represents a potentially significant, yet not fully explored, therapeutic mechanism. henryford.comnih.gov
Immunomodulatory Effects: Beyond its enzymatic inhibition and antioxidant effects, carbidopa has been shown to have immunomodulatory properties. Studies have revealed that carbidopa can strongly inhibit T cell activation both in vitro and in vivo. nih.govnih.gov This is significant because T cells are believed to play a role in the pathology of Parkinson's disease and other autoimmune conditions. nih.govnih.gov Research in animal models of experimental autoimmune encephalitis (EAE) and collagen-induced arthritis found that carbidopa could mitigate the pathologies associated with these T cell-mediated conditions. nih.govnih.gov These findings suggest a novel role for carbidopa in suppressing T cell-mediated autoimmune responses, opening up avenues for its potential therapeutic use in a broader range of inflammatory and autoimmune disorders. nih.gov
| Unexplored Mechanism | Key Research Finding | Potential Implication | Supporting Evidence (Model) |
|---|---|---|---|
| Antioxidant Activity | Demonstrated direct scavenging of reactive oxygen species and protection of DNA from oxidative damage. plos.org | Neuroprotection in diseases with high oxidative stress. | In vitro studies on human lymphocytes. plos.org |
| Immunomodulation | Inhibited T cell activation and mitigated T cell-mediated pathologies. nih.govnih.gov | Therapeutic potential in autoimmune and inflammatory disorders. | Animal models of EAE and arthritis. nih.govnih.gov |
Development of Novel Research Tools and Probes
The unique chemical structure of carbidopa, particularly its hydrazine (B178648) group, has been ingeniously exploited to develop new analytical tools and probes for research and quality control.
Colorimetric and Fluorescent Assays: A significant area of development has been the use of carbidopa in colorimetric and fluorescent sensing applications. The hydrazine moiety of carbidopa can undergo a selective condensation reaction with the formyl (aldehyde) group of other molecules to produce a colored or fluorescent product. plos.orgnih.gov Researchers have developed a simple and inexpensive colorimetric method for quantifying carbidopa in pharmaceutical preparations by reacting it with aldehydes like vanillin (B372448) or indole-3-carbaldehyde. plos.orgnih.gov This reaction forms a yellow aldazine (B74668) compound whose color intensity can be measured to determine the concentration of carbidopa. plos.org This principle has also been reversed, using carbidopa as a derivatizing agent to detect and quantify aldehydes in other substances, such as indole-3-carbaldehyde in cabbage extracts. nih.gov These methods provide a low-cost, accessible alternative to more complex techniques like high-performance liquid chromatography (HPLC). nih.gov
In Silico Design of Analogues: Computational methods are being employed to design novel analogues of carbidopa. Through in silico analysis, researchers can evaluate the interaction of newly designed molecules with the DOPA decarboxylase enzyme. One such study reported the design of a carbidopa analogue, (S)-3-(3,4-dihydroxyphenyl)-2-(hydroxyamino)-2-methylpropanoic acid, which demonstrated a higher affinity and better interaction with the DDC enzyme than carbidopa itself. researchgate.net These computational tools allow for the rapid screening and optimization of potential new drug candidates, accelerating the development of more efficient DDC inhibitors.
| Tool/Probe Type | Principle of Action | Application | Example |
|---|---|---|---|
| Colorimetric Assay | Condensation reaction between carbidopa's hydrazine group and an aldehyde to form a colored aldazine. plos.orgnih.gov | Quantification of carbidopa in pharmaceuticals; quantification of aldehydes in biological samples. plos.orgnih.gov | Reaction with indole-3-carbaldehyde to produce a yellow color measured at ~415 nm. plos.org |
| Fluorescent Probe | Synchronous fluorescence spectrometry allows for simultaneous determination of carbidopa and levodopa (B1675098) without prior separation. nih.gov | Quantification in pharmaceutical formulations and biological samples like urine. nih.gov | Detection limits of 0.01 microg/mL for carbidopa. nih.gov |
| Computational Analogues | In silico design and molecular docking to predict binding affinity to DOPA decarboxylase. researchgate.net | Development of novel, potentially more potent, DDC inhibitors. researchgate.net | Design of a hydroxylamine (B1172632) derivative with higher predicted binding energy than carbidopa. researchgate.net |
Theoretical Contributions to Neuropharmacology and Enzyme Biochemistry
The development and clinical use of carbidopa have made significant theoretical contributions to the fields of neuropharmacology and enzyme biochemistry, shaping our understanding of drug delivery to the brain and enzyme-cofactor interactions.
The Concept of Peripheral Inhibition: The co-administration of carbidopa with levodopa is a classic and highly successful example of the principle of peripheral enzyme inhibition. This strategy fundamentally changed the approach to treating central nervous system disorders. By demonstrating that a peripherally restricted inhibitor could prevent the metabolism of a centrally acting drug and thereby enhance its efficacy and reduce side effects, the carbidopa-levodopa model provided a powerful conceptual framework. nih.gov This concept has influenced the development of other drug combinations and advanced the theoretical understanding of drug targeting and blood-brain barrier dynamics. Research has also shown that peripheral AADC activity may not be fully saturated at currently used doses of carbidopa, prompting a re-evaluation of the dose-dependence and theoretical models of its action on levodopa's central availability. wikipedia.org
Enzyme Biochemistry and Cofactor Interaction: Carbidopa's mechanism of action has provided insights into enzyme biochemistry, particularly concerning pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. DOPA decarboxylase is a PLP-dependent enzyme, and PLP is a vital coenzyme for hundreds of enzymatic reactions in the body. nih.gov Research indicates that carbidopa exerts its inhibitory effect through a strong interaction with PLP, with some studies suggesting it binds irreversibly to and deactivates the coenzyme. plos.orgnih.gov This has profound theoretical implications, suggesting that carbidopa's effects might extend beyond DDC to other PLP-dependent pathways. This interaction highlights the critical relationship between an inhibitor, a coenzyme, and its apoenzyme, contributing to the broader theoretical understanding of enzyme kinetics and inhibition.
Integration with Multi-omics Approaches in Systems Biology Research
The advent of multi-omics technologies—such as genomics, proteomics, and metabolomics—offers a powerful lens through which to re-examine the effects of established drugs like carbidopa from a systems biology perspective. Although research in this area is still emerging, initial studies highlight the potential to uncover complex biological networks influenced by carbidopa-containing therapies.
Metabolomic Profiling: Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has been applied to understand the effects of carbidopa-based treatments. A recent study used high-resolution mass spectrometry for metabolite profiling in individuals receiving a continuous infusion of levodopa/carbidopa intestinal gel compared to a foslevodopa/foscarbidopa subcutaneous infusion. nih.govnih.gov The analysis identified carbidopa and several levodopa metabolites, and importantly, showed no major differences in the circulating metabolite profiles between the two delivery methods. nih.govnih.gov This demonstrates the utility of metabolomics in establishing bioequivalence and understanding the metabolic fate of prodrugs in relation to the established carbidopa-levodopa combination.
Proteomic and Pharmacogenomic Insights: Proteomic analyses have been used to investigate the molecular changes in the brain following treatment with levodopa (in combination with carbidopa). A study using a primate model of Parkinson's disease analyzed the striatal proteome after acute and chronic levodopa/carbidopa administration. plos.org The results indicated that even the first dose of levodopa induced significant proteomic changes, particularly affecting proteins involved in carbohydrate metabolism after chronic treatment. plos.org
Furthermore, pharmacogenomic studies are beginning to explore how genetic variations influence the response to dopaminergic therapies. Research has investigated associations between genes encoding drug-metabolizing enzymes and transporters and the clinical response to levodopa/carbidopa. nih.gov Such multi-omics approaches are crucial for moving towards personalized medicine, where understanding an individual's unique metabolic and genetic profile can help predict their response to carbidopa-containing treatments.
Q & A
Basic Research Questions
Q. How to design experiments to evaluate Carbidopa Hydrochloride’s inhibition of peripheral dopa decarboxylase (DDC) in Parkinson’s disease models?
- Methodology : Use in vitro enzymatic assays (e.g., recombinant DDC) to quantify inhibition potency (IC50) via spectrophotometry or HPLC. For in vivo validation, employ rodent models administered Carbidopa/Levodopa combinations, measuring plasma and cerebrospinal fluid (CSF) Levodopa levels to assess peripheral vs. central bioavailability .
- Data Contradictions : Discrepancies in IC50 values across studies may arise from variations in assay conditions (pH, temperature) or species-specific DDC isoforms .
Q. What analytical methods are optimal for quantifying this compound stability in pharmaceutical formulations?
- Methodology : Employ forced degradation studies under stress conditions (heat, light, humidity) followed by HPLC-UV or LC-MS to identify degradation products. Reference standards (e.g., USP Carbidopa Related Compound A) ensure accurate quantification .
- Experimental Design : Include controls for matrix effects (e.g., excipients in extended-release tablets) and validate methods per ICH guidelines .
Advanced Research Questions
Q. How to model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Carbidopa/Levodopa combinations in advanced Parkinson’s disease?
- Methodology : Develop compartmental PK models using population pharmacokinetics (PopPK) software (e.g., NONMEM) to account for inter-patient variability. Incorporate motor response biomarkers (e.g., UPDRS scores) and plasma Levodopa levels from clinical trials .
- Data Challenges : Address nonlinear absorption due to delayed gastric emptying in Parkinson’s patients, which impacts Levodopa bioavailability .
Q. What strategies resolve contradictions in long-term efficacy studies of Carbidopa/Levodopa regimens?
- Methodology : Conduct meta-analyses of randomized controlled trials (RCTs) with subgroup stratification by disease stage, dosing frequency, and adjunct therapies (e.g., MAO-B inhibitors). Use multivariate regression to identify confounding variables (e.g., patient adherence, pharmacokinetic variability) .
- Case Example : Conflicting results on motor fluctuations may stem from differences in extended-release vs. immediate-release formulations .
Q. How to investigate this compound’s role in mitigating drug-drug interactions (DDIs) with adjunct Parkinson’s therapies?
- Methodology : Use human hepatocyte or microsomal assays to assess CYP450 enzyme inhibition/induction. Validate findings in clinical DDI studies monitoring plasma concentrations of co-administered drugs (e.g., Donepezil, Entacapone) .
- Key Consideration : Carbidopa’s lack of CNS penetration minimizes direct interactions with centrally acting agents but may alter peripheral metabolism of co-administered drugs .
Methodological Resources
- Pharmacopeial Standards : Refer to USP monographs for Carbidopa/Levodopa extended-release tablets (e.g., dissolution testing, impurity profiling) .
- Preclinical Models : Utilize 6-OHDA-lesioned rodents or non-human primates for Parkinson’s symptom replication, ensuring dose equivalence to human regimens .
- Clinical Trial Design : Align with ISPOR guidelines for economic and outcomes research in Parkinson’s therapies, including budget impact analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
